3,4-dichloro-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
3,4-DICHLORO-N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE is a complex organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DICHLORO-N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE typically involves the reaction of 3,4-dichlorobenzoyl chloride with an arylamine compound in the presence of a solvent such as N,N′-dimethylformamide (DMF) at elevated temperatures (around 60°C) . The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3,4-DICHLORO-N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of chlorine atoms, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiadiazole ring can be involved in oxidation-reduction reactions under specific conditions.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Palladium Catalysts: For coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzamides, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
3,4-DICHLORO-N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-DICHLORO-N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms and thiadiazole ring play a crucial role in its binding affinity and reactivity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
Uniqueness
3,4-DICHLORO-N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE is unique due to its specific arrangement of chlorine atoms and the presence of a thiadiazole ring.
Properties
Molecular Formula |
C16H10Cl3N3OS |
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Molecular Weight |
398.7 g/mol |
IUPAC Name |
3,4-dichloro-N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C16H10Cl3N3OS/c17-11-4-1-9(2-5-11)7-14-21-22-16(24-14)20-15(23)10-3-6-12(18)13(19)8-10/h1-6,8H,7H2,(H,20,22,23) |
InChI Key |
ZMZNYRQRFJDSSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
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